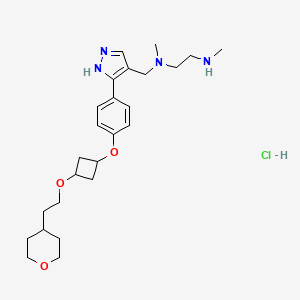
EPZ020411 HCl
Descripción general
Descripción
EPZ020411 (hydrochloride) is a selective inhibitor of protein arginine methyltransferase 6 (PRMT6) with an IC50 value of 10 nM . It exhibits more than 10-fold selectivity for PRMT6 over PRMT1 and PRMT8 . This compound is primarily used in cancer research due to its ability to inhibit PRMT6, which plays a role in gene expression regulation and tumorigenesis .
Aplicaciones Científicas De Investigación
EPZ020411 (hydrochloride) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of PRMT6 and its effects on methylation processes.
Biology: It is used to investigate the role of PRMT6 in gene expression and cellular processes.
Medicine: It is used in cancer research to study its potential as a therapeutic agent.
Industry: It is used in the development of new drugs targeting PRMT6.
Mecanismo De Acción
EPZ020411 (hydrochloride) exerts its effects by selectively inhibiting PRMT6 . PRMT6 is involved in the methylation of arginine residues on histone proteins, which plays a crucial role in gene expression regulation . By inhibiting PRMT6, EPZ020411 (hydrochloride) reduces the methylation of histone proteins, leading to changes in gene expression and potentially inhibiting tumor growth .
Safety and Hazards
EPZ020411 HCl is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers The paper “Aryl pyrazoles as potent inhibitors of arginine methyltransferases: Identification of the first PRMT6 tool compound” discusses the use of EPZ020411 as a PRMT6 inhibitor . Other papers have cited the use of this compound in various studies .
Análisis Bioquímico
Biochemical Properties
EPZ020411 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 6. This enzyme is involved in the methylation of arginine residues on histone and non-histone proteins, which can affect gene expression and protein function. EPZ020411 hydrochloride has been shown to decrease the methylation of histone H3 at arginine 2 (H3R2) in A375 cells, a melanoma cell line . This inhibition is dose-dependent and highlights the compound’s specificity for PRMT6 over other protein arginine methyltransferases such as PRMT1 and PRMT8 . By inhibiting PRMT6, EPZ020411 hydrochloride can modulate the expression of genes involved in various cellular processes, including cell proliferation and apoptosis .
Cellular Effects
EPZ020411 hydrochloride has been observed to exert significant effects on various cell types and cellular processes. In glioblastoma cells, the inhibition of PRMT6 by EPZ020411 hydrochloride reduces cell migration, invasion, and epithelial-mesenchymal transition (EMT) via the Wnt-β-catenin pathway . Additionally, EPZ020411 hydrochloride has been shown to decrease neomycin- and cisplatin-induced apoptosis in cochlear hair cells, thereby increasing cell survival . These effects suggest that EPZ020411 hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable compound for studying cancer and other diseases.
Molecular Mechanism
The molecular mechanism of EPZ020411 hydrochloride involves its selective inhibition of PRMT6. By binding to the active site of PRMT6, EPZ020411 hydrochloride prevents the methylation of arginine residues on target proteins . This inhibition leads to a decrease in the methylation of histone H3 at arginine 2, which can alter chromatin structure and gene expression . Additionally, EPZ020411 hydrochloride has been shown to reduce the expression of β-catenin, vimentin, and N-cadherin while increasing the expression of phosphorylated β-catenin and E-cadherin, thereby inhibiting the Wnt-β-catenin pathway and EMT in glioblastoma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EPZ020411 hydrochloride have been observed to change over time. The compound has been shown to decrease H3R2 methylation in A375 cells in a dose-dependent manner over a 24-hour period . Additionally, EPZ020411 hydrochloride reduces neomycin- and cisplatin-induced apoptosis in cochlear hair cells after 6 hours of treatment These findings suggest that EPZ020411 hydrochloride is stable and effective over short-term periods in vitro
Dosage Effects in Animal Models
The effects of EPZ020411 hydrochloride vary with different dosages in animal models. In a study involving C57BL/6J wild-type mice, a single intraperitoneal injection of 10 mg/kg EPZ020411 hydrochloride was found to reduce neomycin- and cisplatin-induced hearing loss This dosage was effective in mitigating the ototoxic effects of these compounds, suggesting a protective role for EPZ020411 hydrochloride in hearing loss
Metabolic Pathways
EPZ020411 hydrochloride is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT6, EPZ020411 hydrochloride affects the methylation status of these proteins, which can influence gene expression and protein function . The compound has been shown to modulate the Wnt-β-catenin pathway in glioblastoma cells, highlighting its role in regulating key signaling pathways involved in cancer progression .
Transport and Distribution
The transport and distribution of EPZ020411 hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. In animal studies, EPZ020411 hydrochloride has demonstrated good bioavailability and distribution when administered via subcutaneous injection . The compound’s ability to reach target tissues and exert its effects on PRMT6 suggests that it is efficiently transported and distributed within the body.
Subcellular Localization
EPZ020411 hydrochloride is primarily localized in the nucleus, where it exerts its inhibitory effects on PRMT6 . The compound’s ability to decrease H3R2 methylation in A375 cells indicates that it effectively targets the nuclear compartment . This subcellular localization is crucial for its function as a PRMT6 inhibitor, as it allows EPZ020411 hydrochloride to modulate gene expression and chromatin structure directly.
Métodos De Preparación
The synthetic route for EPZ020411 (hydrochloride) involves several steps, including the formation of the core structure and subsequent functionalization . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
EPZ020411 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
EPZ020411 (hydrochloride) is unique due to its high selectivity for PRMT6 over other PRMTs . Similar compounds include:
EPZ015666: Another PRMT6 inhibitor with similar selectivity.
MS023: A pan-PRMT inhibitor that targets multiple PRMTs.
GSK3326595: A selective PRMT5 inhibitor.
These compounds differ in their selectivity and target specificity, making EPZ020411 (hydrochloride) a valuable tool for studying PRMT6-specific pathways .
Propiedades
IUPAC Name |
N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZHJMYAKPGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




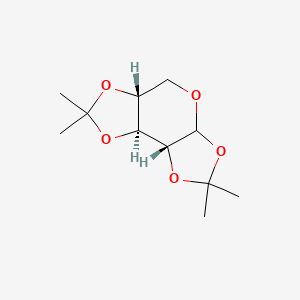

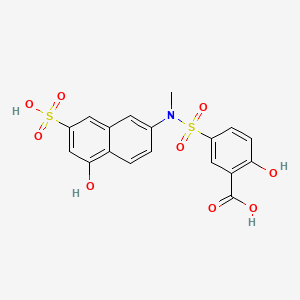
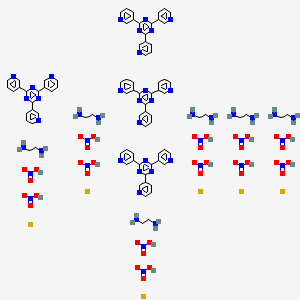
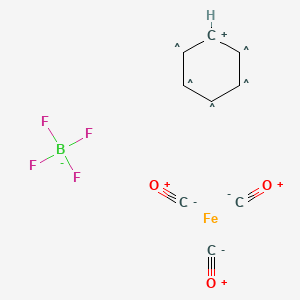

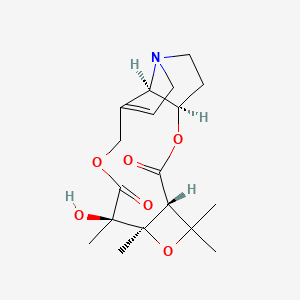

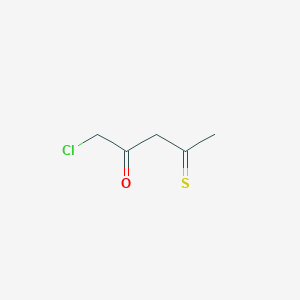

![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)
![N-[15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecyl]trifluoroacetamide](/img/structure/B1494337.png)
